5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole (5-MNPF) is a synthetic compound that has been explored for various scientific research applications. 5-MNPF has been found to have a wide range of biochemical and physiological effects, and has been used in many lab experiments for its advantages.
Scientific Research Applications
Synthesis and Chemical Reactivity
5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole is a compound that can be synthesized through nitration reactions of pyrazole derivatives, similar to the synthesis of 3,4,5-Trinitro-1H-pyrazole and its derivatives. These compounds exhibit high reactivity with ammonia, amines, and other nucleophiles, leading to various substitution reactions. Such reactivity is crucial for further chemical modifications and the synthesis of more complex molecules, potentially useful in materials science and pharmaceuticals (Dalinger et al., 2013).
Crystallography and Molecular Structure
The crystal structure and hydrogen bonding patterns of pyrazole derivatives, including compounds similar to 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole, have been extensively studied. These investigations provide insights into the molecular geometry, electronic structure, and intermolecular interactions, which are essential for understanding the compound's behavior in solid states and its potential applications in designing new materials with desired physical and chemical properties (Portilla et al., 2007).
Application in Material Science
The study of pyrazole derivatives, including those with nitro and perfluoroalkyl groups, extends to materials science, particularly in the development of energetic materials and explosives. These compounds exhibit significant potential due to their high nitrogen content, which is associated with high energy density. The structural modifications, such as the introduction of a perfluoropropyl group, can significantly impact the material's sensitivity and performance, making it a candidate for advanced energetic materials (Ravi et al., 2010).
Potential Biological Activity
Pyrazole derivatives have been explored for their potential biological activities, including antimicrobial and anti-inflammatory properties. The structural features of these compounds, such as the presence of nitro groups and perfluoroalkyl chains, can influence their biological activity, making them interesting targets for pharmaceutical research. Although direct studies on 5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole may be limited, related compounds have shown promising results in preliminary biological screenings (Burgart et al., 2020).
properties
IUPAC Name |
3-(1,1,2,2,3,3,3-heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F7N3O2/c1-2-3(17(18)19)4(16-15-2)5(8,9)6(10,11)7(12,13)14/h1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFISFKBSXJEHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C(C(F)(F)F)(F)F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379289 |
Source
|
Record name | 3-(Heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-nitro-3-(perfluoropropyl)-1H-pyrazole | |
CAS RN |
82633-69-0 |
Source
|
Record name | 3-(Heptafluoropropyl)-5-methyl-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.